Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
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Overview
Description
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidine ring are fused together at a single carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure and biological activity make it a valuable scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues . The absolute and relative configurations of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride have been proven to play a key role in the biological activity of spirocyclic compounds .
Mode of Action
The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves a new type of azomethine ylides, which is in situ generated by the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate . This compound reacts with 3-phenacylideneoxindoline-2-ones in ethanol to give polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .
Biochemical Pathways
The compound is known to be involved in base-promoted (3 + 2) cycloadditions . This suggests that it may interact with various biochemical pathways, potentially influencing the function of proteins or enzymes involved in these pathways.
Result of Action
The result of the action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is demonstrated by its cytotoxicity towards cancer cells . Specifically, certain compounds showed cytotoxicity towards HepG2 cells, and one compound showed promising cytotoxicity towards CT26 cells with an IC50 value of about 50 μg mL−1 in 24 h .
Action Environment
The action environment of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can be influenced by various factors. For instance, the use of different catalysts can control the configuration of the stereocenters in the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of ethyl glycinate hydrochloride with dimethyl acetylenedicarboxylate to generate azomethine ylides in situ. These ylides then react with 3-phenacylideneoxindoline-2-ones in ethanol to yield polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .
Industrial Production Methods
Industrial production methods for spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride are not extensively documented. the scalability of the [3+2] cycloaddition reaction and the use of readily available starting materials suggest that this method could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[indoline-3,3’-pyrrolidin]-2-one derivatives with additional oxygen-containing functional groups.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds share a similar spirocyclic structure but differ in the heterocyclic rings involved.
Spiro[indoline-3,2’-pyrrolidin]-ones: These compounds are closely related but have different substitution patterns and functional groups.
Uniqueness
Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both indoline and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.
Properties
IUPAC Name |
spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZIWWQRNMVBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.